Mal-NH-PEG16-CH2CH2COOPFP ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C48H75F5N2O21 |

|---|---|

Poids moléculaire |

1111.1 g/mol |

Nom IUPAC |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C48H75F5N2O21/c49-43-44(50)46(52)48(47(53)45(43)51)76-42(59)4-7-60-9-11-62-13-15-64-17-19-66-21-23-68-25-27-70-29-31-72-33-35-74-37-38-75-36-34-73-32-30-71-28-26-69-24-22-67-20-18-65-16-14-63-12-10-61-8-5-54-39(56)3-6-55-40(57)1-2-41(55)58/h1-2H,3-38H2,(H,54,56) |

Clé InChI |

SOYKLWKHWGFIFZ-UHFFFAOYSA-N |

SMILES canonique |

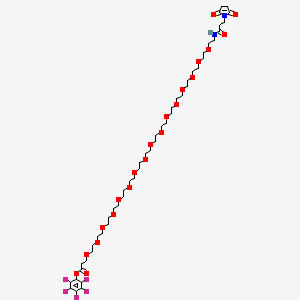

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Mal-NH-PEG16-CH2CH2COOPFP Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-NH-PEG16-CH2CH2COOPFP ester is a heterobifunctional crosslinker integral to the field of bioconjugation and drug development. This reagent is particularly valuable for its ability to covalently link amine-containing and sulfhydryl-containing molecules with a high degree of specificity and efficiency. Its structure incorporates a maleimide (B117702) group, a 16-unit polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester. This unique combination of functional groups makes it a versatile tool for creating complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3][4] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[5][6] This guide provides a comprehensive overview of the technical details of this compound, including its properties, experimental protocols, and applications.

Core Properties and Data

This compound is a moisture-sensitive reagent that should be stored at -20°C with a desiccant.[7][8] For use, it is typically dissolved in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before being added to an aqueous reaction buffer.[7][8]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C48H75F5N2O21 | [2][9] |

| Molecular Weight | 1111.1 g/mol | [2] |

| Purity | ≥ 95% | [9] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO, DMF | [7][8] |

Reactive Group Properties and Reaction Conditions

| Reactive Group | Target Moiety | Product | Optimal pH | Key Characteristics |

| Pentafluorophenyl (PFP) Ester | Primary and Secondary Amines (-NH2) | Stable Amide Bond | 7.2 - 9.0 | More resistant to hydrolysis than N-hydroxysuccinimide (NHS) esters, leading to potentially higher reaction efficiencies.[7][10] |

| Maleimide | Sulfhydryls (-SH) | Stable Thioether Bond | 6.5 - 7.5 | Highly specific reaction with thiols. At pH > 7.5, reactivity with amines can occur, and the maleimide group can undergo hydrolysis.[8] |

Experimental Protocols

The use of this compound typically follows a two-step conjugation strategy to ensure specificity. First, the PFP ester is reacted with an amine-containing molecule, followed by the reaction of the maleimide group with a sulfhydryl-containing molecule.

General Two-Step Protein Crosslinking Protocol

This protocol outlines the general procedure for conjugating an amine-containing protein (Protein-NH2) to a sulfhydryl-containing protein (Protein-SH).

Materials:

-

This compound

-

Protein-NH2

-

Protein-SH

-

Anhydrous DMSO or DMF

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls.

-

Desalting column

Procedure:

-

Preparation of Protein-NH2: Dissolve the amine-containing protein in the conjugation buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange.

-

Preparation of the Crosslinker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).

-

Reaction with Protein-NH2: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the Protein-NH2 solution. The final concentration of the organic solvent should be less than 10%.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

-

Purification: Remove the excess crosslinker using a desalting column equilibrated with the conjugation buffer.

-

Reaction with Protein-SH: Combine the purified, maleimide-activated Protein-NH2 with the sulfhydryl-containing protein (Protein-SH).

-

Final Incubation: Incubate the mixture for 2 hours at room temperature or overnight at 4°C.

-

Final Product: The final conjugate can be purified by size-exclusion chromatography if necessary.

Visualization of Key Processes

Two-Step Bioconjugation Workflow

The following diagram illustrates the sequential workflow for a typical two-step bioconjugation reaction using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Mal-NH-PEG24-CH2CH2COOPFP ester | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chempep.com [chempep.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. broadpharm.com [broadpharm.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. calpaclab.com [calpaclab.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Heterobifunctional PEG16 Linker Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of heterobifunctional polyethylene (B3416737) glycol (PEG) 16 linkers, invaluable tools in modern bioconjugation and drug development. We will delve into their core chemistry, physical properties, and key applications, with a focus on their role in constructing advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Concepts of Heterobifunctional PEG16 Linkers

Heterobifunctional PEG16 linkers are chemical entities featuring a linear chain of 16 repeating ethylene (B1197577) glycol units, flanked by two different reactive functional groups at each terminus. This dual-functionality allows for the sequential and specific conjugation of two distinct molecules, such as a targeting antibody and a cytotoxic payload.[1][] The PEG16 spacer itself is not merely a connector; its physicochemical properties impart significant advantages to the final conjugate.

The polyethylene glycol chain is hydrophilic, which can enhance the aqueous solubility and reduce aggregation of hydrophobic molecules.[1][3] Furthermore, the flexible nature of the PEG chain can provide spatial separation between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.[3] In therapeutic applications, PEGylation is a well-established strategy to improve the pharmacokinetic profile of biologics by increasing their hydrodynamic radius, which can reduce renal clearance and extend circulation half-life.[4]

Quantitative Data of Common Heterobifunctional PEG16 Linkers

The precise properties of a heterobifunctional PEG16 linker are crucial for the rational design of bioconjugates. The choice of end groups dictates the conjugation chemistry, while the linker's length and molecular weight influence the spatial orientation and overall characteristics of the final product. Below is a summary of key quantitative data for several commonly used heterobifunctional PEG16 linkers.

| Functional Group 1 | Functional Group 2 | Molecular Weight ( g/mol ) | Molecular Formula | Spacer Arm Length (Å) |

| Maleimide (B117702) | NHS Ester | 1042.13 | C46H79N3O23 | 65.3[5] |

| Maleimide | NHS Ester | 971.06 | C43H74N2O22 | Not Specified |

| Azide | NHS Ester | 917.0 | C39H72N4O20 | Not Specified |

| m-PEG16 | NHS Ester | 862 | C38H71NO20 | Not Specified |

| m-PEG16 | Bromo | 799.78 | C33H67BrO16 | Not Specified |

| N-Boc | Alcohol | 821.99 | C37H75NO18 | Not Specified |

Note: Molecular weights and formulas can vary slightly between different suppliers. The data presented here is a representative compilation from various sources.[5][6][7][8][9][10] Solubility for most PEG linkers is generally high in water and common organic solvents like DMSO and DMF.[10]

Key Applications and Experimental Protocols

Heterobifunctional PEG16 linkers are instrumental in the development of sophisticated biomolecules. Two of the most prominent applications are in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. This approach allows for the targeted delivery of the drug to cancer cells, minimizing systemic toxicity.[] A heterobifunctional PEG16 linker, such as Maleimide-PEG16-NHS ester, is commonly used to connect the antibody and the drug. The NHS ester reacts with primary amines on the antibody (e.g., lysine (B10760008) residues), while the maleimide group reacts with a thiol group on the cytotoxic payload.

This protocol outlines a general two-step procedure for conjugating a thiol-containing drug to an antibody using a Maleimide-PEG16-NHS ester linker.

Step 1: Activation of the Antibody with the Linker

-

Antibody Preparation: Dialyze the antibody into an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.5. Avoid buffers containing primary amines like Tris, as they will compete with the antibody for reaction with the NHS ester.

-

Linker Preparation: Immediately before use, dissolve the Maleimide-PEG16-NHS ester in an anhydrous organic solvent like DMSO or DMF to a concentration of 10 mM.

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved linker to the antibody solution. The final concentration of the organic solvent should be kept below 10% to maintain protein stability.

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C with gentle mixing.

-

Purification: Remove the excess, unreacted linker using a desalting column or dialysis against the reaction buffer.

Step 2: Conjugation of the Drug to the Activated Antibody

-

Drug Preparation: Prepare the thiol-containing drug in a suitable buffer. If the drug has disulfide bonds, they must be reduced to free thiols prior to conjugation.

-

Final Conjugation: Combine the maleimide-activated antibody with the thiol-containing drug. The molar ratio should be optimized based on the desired drug-to-antibody ratio (DAR).

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.

-

Purification and Characterization: Purify the final ADC using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC). Characterize the conjugate to determine the DAR and confirm its integrity using techniques like HPLC, mass spectrometry, and SDS-PAGE.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][] A PROTAC consists of a ligand for the target protein (the "warhead"), a ligand for an E3 ligase (the "anchor"), and a linker that connects them. The linker's length and composition are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. PEG16 linkers are often employed due to their flexibility and ability to favorably influence the physicochemical properties of the PROTAC molecule.[4]

This protocol provides a representative workflow for synthesizing a PROTAC, where a warhead is coupled to one end of a PEG16 linker and an E3 ligase ligand to the other. This example assumes the use of an NHS-PEG16-alkyne linker to first couple to an amine-containing warhead, followed by a "click chemistry" reaction with an azide-functionalized E3 ligase ligand.

Step 1: Coupling of the Warhead to the Linker

-

Reaction Setup: Dissolve the amine-containing warhead (1.0 equivalent) and the NHS-PEG16-alkyne linker (1.1 equivalents) in an anhydrous solvent such as DMF.

-

Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using LC-MS until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture can be worked up by aqueous extraction and the desired warhead-linker intermediate purified by flash column chromatography.

Step 2: Coupling of the E3 Ligase Ligand to the Warhead-Linker Intermediate

-

Click Chemistry Reaction: Dissolve the warhead-PEG16-alkyne intermediate (1.0 equivalent) and the azide-functionalized E3 ligase ligand (1.1 equivalents) in a suitable solvent system (e.g., a mixture of t-butanol and water).

-

Catalyst Addition: Add the copper(I) catalyst, which can be generated in situ from a copper(II) source like copper(II) sulfate (B86663) and a reducing agent such as sodium ascorbate. A copper-stabilizing ligand like TBTA is often included.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor by LC-MS.

-

Purification: Once the reaction is complete, purify the final PROTAC molecule using preparative HPLC. The identity and purity of the PROTAC should be confirmed by LC-MS and NMR spectroscopy.

Visualizing Core Concepts and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key structures and processes discussed.

Caption: General structure of a heterobifunctional PEG16 linker.

Caption: Experimental workflow for ADC synthesis.

References

- 1. purepeg.com [purepeg.com]

- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. precisepeg.com [precisepeg.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. m-PEG16-NHS ester, 174569-25-6 | BroadPharm [broadpharm.com]

- 10. benchchem.com [benchchem.com]

The Strategic Role of PEG Linkers in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting linker. Far from being a passive spacer, the linker, particularly those incorporating polyethylene (B3416737) glycol (PEG) chains, plays a pivotal role in dictating the overall efficacy and druglike properties of a PROTAC. This technical guide provides a comprehensive exploration of the multifaceted role of PEG linkers in PROTAC design, supported by quantitative data, detailed experimental protocols, and visual diagrams to empower the rational design of next-generation protein degraders.

Core Principles: The Function of PEG Linkers in PROTACs

PROTACs function by forming a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.[1][2] The linker connecting the two ligands is a critical determinant of the stability and productivity of this ternary complex.[3][4] PEG linkers, composed of repeating ethylene (B1197577) glycol units, are frequently employed due to their unique physicochemical properties.[5][6]

Enhancing Solubility and Modulating Physicochemical Properties

A significant challenge in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility and hinder oral absorption.[7] The incorporation of hydrophilic PEG chains is a well-established strategy to counteract this, improving the overall solubility and physicochemical profile of the PROTAC molecule.[][9] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, enhancing interactions with aqueous environments.[7]

Impact on Cellular Permeability: A Delicate Balance

The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can impede passive diffusion across the lipophilic cell membrane, the inherent flexibility of PEG linkers can be advantageous.[7] PEG linkers can adopt folded conformations, effectively shielding the polar surface area of the PROTAC and creating a more compact, less polar structure that can more readily traverse the cell membrane.[7] However, excessive PEGylation can also lead to reduced cellular uptake. Therefore, the optimal number of PEG units must be empirically determined for each specific PROTAC system.[7]

Orchestrating the Ternary Complex for Efficient Degradation

The length and flexibility of the PEG linker are paramount in facilitating the formation of a stable and productive ternary complex.[3][4] An optimal linker length allows the POI and E3 ligase to come together in a conformation that promotes efficient ubiquitin transfer. A linker that is too short may cause steric hindrance, preventing complex formation, while an excessively long linker might lead to unproductive binding modes and a decrease in degradation efficiency, a phenomenon often referred to as the "hook effect".[10]

Quantitative Impact of PEG Linkers on PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the significant impact of PEG linker length on the degradation potency (DC50) and maximum degradation (Dmax) of PROTACs targeting different proteins.

| PROTAC Series | Target | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| BRD4 Degrader | BRD4 | Thalidomide | PEG2 | >1000 | <20 | [10] |

| BRD4 Degrader | BRD4 | Thalidomide | PEG3 | 100-500 | 40-60 | [10] |

| BRD4 Degrader | BRD4 | Thalidomide | PEG4 | 10-50 | >90 | [10] |

| BRD4 Degrader | BRD4 | Thalidomide | PEG5 | <10 | >95 | [10] |

| BRD4 Degrader | BRD4 | Thalidomide | PEG6 | 10-50 | >90 | [10] |

| ERα Degrader | ERα | Peptide | 12-atom PEG | ~100 | ~70 | [11] |

| ERα Degrader | ERα | Peptide | 16-atom PEG | <50 | >90 | [][11] |

| ERα Degrader | ERα | Peptide | 19-atom PEG | ~200 | ~60 | [11] |

| TBK1 Degrader | TBK1 | VHL Ligand | <12-atom PEG/Alkyl | No degradation | - | [2] |

| TBK1 Degrader | TBK1 | VHL Ligand | 21-atom PEG/Alkyl | 3 | 96 | [2] |

| TBK1 Degrader | TBK1 | VHL Ligand | 29-atom PEG/Alkyl | 292 | 76 | [2] |

| CDK9 Degrader | CDK9 | Pomalidomide | PEG linker | 7.62 | >90 | [12] |

Note: Data is compiled from multiple sources and serves as an illustrative guide. DC50 and Dmax values are highly dependent on the specific cell line and experimental conditions.

Visualizing Key Processes in PROTAC Design and Function

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental signaling pathway of PROTAC action and a typical experimental workflow for their evaluation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of PEGylated PROTACs.

Protocol 1: General Synthesis of a PROTAC with a PEG Linker

This protocol outlines a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.

Materials:

-

POI ligand with a suitable functional group (e.g., amine, alkyne).

-

E3 ligase ligand (e.g., pomalidomide) with a suitable functional group (e.g., azide).

-

Bifunctional PEG linker (e.g., NH2-PEGn-COOH).

-

Coupling reagents (e.g., HATU, DIPEA).

-

Copper catalyst for click chemistry (e.g., CuSO4, sodium ascorbate).

-

Solvents (e.g., DMF, DMSO, t-BuOH/H2O).

-

Purification supplies (e.g., preparative HPLC).

Procedure:

-

First Coupling Reaction (Amide Bond Formation):

-

Dissolve the POI ligand (amine-functionalized, 1.0 eq) and the bifunctional PEG linker (HOOC-PEGn-N3, 1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

-

Upon completion, purify the POI-linker intermediate by preparative HPLC.

-

-

Second Coupling Reaction (Click Chemistry):

-

Dissolve the purified POI-linker intermediate (azide-functionalized, 1.0 eq) and the E3 ligase ligand (alkyne-functionalized, 1.1 eq) in a t-BuOH/H2O (1:1) solvent mixture.

-

Add CuSO4 (0.1 eq) and sodium ascorbate (B8700270) (0.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC molecule by preparative HPLC.

-

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cultured cells treated with a PROTAC.[13][14][15]

Materials:

-

Cell line expressing the target protein.

-

PROTAC stock solution in DMSO.

-

Cell culture medium and supplements.

-

Ice-cold PBS.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (5% non-fat milk or BSA in TBST).

-

Primary antibody against the target protein (e.g., anti-BRD4, 1:1000 dilution).[15]

-

Primary antibody against a loading control (e.g., anti-GAPDH, 1:5000 dilution).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

-

Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge lysates to pellet debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.[14][15]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Re-probe the membrane with the loading control antibody.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine DC50 and Dmax values.

-

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This cell-free assay provides a high-throughput method to predict the passive permeability of PROTACs.[16][17][18][19][20]

Materials:

-

96-well donor and acceptor plates.

-

Lecithin in dodecane (B42187) solution (e.g., 1% w/v).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

PROTAC stock solution in DMSO.

-

UV-Vis plate reader or LC-MS/MS system.

Procedure:

-

Membrane Preparation:

-

Coat the membrane of the donor plate wells with 5 µL of the lecithin/dodecane solution.[18]

-

-

Assay Setup:

-

Incubation:

-

Incubate the plate assembly at room temperature for 10-20 hours in a humidified chamber.[18]

-

-

Analysis:

-

After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.

-

-

Calculation of Apparent Permeability (Papp):

-

Calculate the Papp value using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_equilibrium])) where V_D and V_A are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_equilibrium] is the equilibrium concentration.

-

Protocol 4: In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.[1][21][22][23][24]

Materials:

-

Recombinant E2 conjugating enzyme (e.g., 200-500 ng).[1]

-

Recombinant E3 ligase complex (e.g., VHL or Cereblon complex, 200-500 ng).[1]

-

Recombinant target protein.

-

Ubiquitin (e.g., 5 µg).[1]

-

ATP solution (e.g., 2-5 mM).[23]

-

10x Ubiquitination buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT).[23]

-

PROTAC stock solution in DMSO.

-

SDS-PAGE sample buffer.

-

Western blot reagents (as in Protocol 2).

Procedure:

-

Reaction Setup:

-

Incubation:

-

Incubate the reaction at 30-37°C for 1-2 hours.[1]

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE and analyze by Western blot using an antibody against the target protein.

-

A ladder of higher molecular weight bands above the unmodified target protein indicates successful poly-ubiquitination.

-

Protocol 5: Ternary Complex Stability Assay (Surface Plasmon Resonance - SPR)

SPR is a powerful technique to measure the kinetics (on- and off-rates) and affinity of ternary complex formation in real-time.[25][26][27]

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Immobilization reagents (amine coupling kit).

-

Purified, tagged E3 ligase (e.g., biotinylated VCB complex).

-

Purified target protein.

-

PROTAC of interest.

-

Running buffer.

Procedure:

-

Immobilization:

-

Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.[28]

-

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding kinetics (ka, kd) and affinity (KD).

-

-

Ternary Interaction Analysis:

-

Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

-

Inject these solutions over the immobilized E3 ligase surface to measure the ternary complex formation kinetics.[28]

-

-

Data Analysis and Cooperativity Calculation:

-

Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for both binary and ternary interactions.

-

Calculate the cooperativity factor (α) using the formula: α = KD (binary) / KD (ternary).[28] An α value greater than 1 indicates positive cooperativity, meaning the binding of one partner enhances the binding of the other.

-

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs. They offer a powerful means to enhance solubility, modulate cell permeability, and critically, to optimize the geometry of the ternary complex for efficient and potent protein degradation. The "trial-and-error" approach to linker design is progressively being superseded by more rational, structure-guided strategies. Advances in structural biology, computational modeling, and biophysical techniques for characterizing ternary complexes will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase. This deeper understanding will undoubtedly pave the way for the design of next-generation PROTACs with superior potency, selectivity, and drug-like properties, ultimately expanding the therapeutic potential of targeted protein degradation.

References

- 1. scispace.com [scispace.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 6. precisepeg.com [precisepeg.com]

- 7. benchchem.com [benchchem.com]

- 9. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 19. benchchem.com [benchchem.com]

- 20. bioassaysys.com [bioassaysys.com]

- 21. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]

- 23. docs.abcam.com [docs.abcam.com]

- 24. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

- 25. benchchem.com [benchchem.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. cytivalifesciences.com [cytivalifesciences.com]

- 28. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mal-NH-PEG16-CH2CH2COOPFP Ester for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins. At the heart of this strategy are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the geometry of the ternary complex. This technical guide provides a comprehensive overview of Mal-NH-PEG16-CH2CH2COOPFP ester, a heterobifunctional linker featuring a 16-unit polyethylene (B3416737) glycol (PEG) chain, a maleimide (B117702) group, and a pentafluorophenyl (PFP) ester. We will delve into its chemical properties, its role in PROTAC synthesis, and provide detailed experimental protocols for its application and the subsequent evaluation of the resulting PROTACs.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a novel therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate specific proteins of interest (POIs).[1] Unlike traditional inhibitors that merely block a protein's function, TPD results in the complete removal of the protein, offering a more profound and sustained therapeutic effect. The most prominent class of TPD agents are PROTACs.[2]

PROTACs are chimeric molecules composed of three key components:

-

A ligand for the protein of interest (POI): This "warhead" binds specifically to the target protein.

-

A ligand for an E3 ubiquitin ligase: This "anchor" recruits an E3 ligase, an enzyme that facilitates the transfer of ubiquitin to a substrate protein.

-

A chemical linker: This flexible chain connects the POI ligand and the E3 ligase ligand, bringing the two proteins into close proximity.[2]

This proximity induces the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase.[3] Within this complex, the E3 ligase polyubiquitinates the POI, marking it for degradation by the 26S proteasome.[4]

The Role of the Linker in PROTAC Design

The linker is not merely a passive spacer; its length, composition, and attachment points are critical for the successful design of a potent and selective PROTAC.[1] The linker plays a crucial role in:

-

Ternary Complex Formation: An optimal linker length and conformation are essential for the productive formation of the ternary complex, which is a prerequisite for ubiquitination.[5]

-

Solubility and Cell Permeability: The physicochemical properties of the linker significantly impact the overall solubility and cell permeability of the PROTAC molecule.[2]

-

Pharmacokinetics: The linker can influence the metabolic stability and in vivo behavior of the PROTAC.

This compound: A Versatile PROTAC Linker

This compound is a heterobifunctional linker designed for the modular synthesis of PROTACs. It incorporates three key chemical features:

-

Maleimide Group: The maleimide moiety is a highly efficient Michael acceptor that reacts specifically with thiol groups, most notably the side chain of cysteine residues in proteins or peptide-based ligands. This reaction forms a stable thioether bond.

-

Polyethylene Glycol (PEG) Chain (16 units): The 16-unit PEG chain offers several advantages in PROTAC design:

-

Hydrophilicity: The PEG chain enhances the aqueous solubility of the PROTAC, which can be beneficial for both in vitro handling and in vivo administration.[2]

-

Flexibility: The flexible nature of the PEG linker allows for the necessary conformational adjustments to facilitate the formation of a stable and productive ternary complex.

-

Optimized Length: The length of the PEG linker is a critical parameter for PROTAC efficacy. A 16-atom chain length has been shown to be optimal in some systems.

-

-

Pentafluorophenyl (PFP) Ester: The PFP ester is a highly reactive group that readily acylates primary and secondary amines to form stable amide bonds. PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their increased stability towards hydrolysis in aqueous media, leading to more efficient conjugation reactions.

Quantitative Data on Linker Length and Degradation Efficiency

The length of the PEG linker has a profound impact on the degradation efficiency of a PROTAC, which is typically quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation). The optimal linker length is target-dependent and must be determined empirically. Below is a table summarizing data from various studies that highlight the importance of linker length optimization.

| Target Protein | E3 Ligase | Linker Type | Number of PEG Units | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | CRBN | PEG | 0 | < 500 | > 90 | [4] |

| BRD4 | CRBN | PEG | 1 | > 5000 | < 20 | [4] |

| BRD4 | CRBN | PEG | 2 | > 5000 | < 20 | [4] |

| BRD4 | CRBN | PEG | 4 | < 500 | > 90 | [4] |

| BRD4 | VHL | PEG | 1 | ~10 | > 95 | [4] |

| BRD4 | VHL | PEG | 2 | ~50 | > 95 | [4] |

| BRD4 | VHL | PEG | 3 | ~100 | > 95 | [4] |

| TBK1 | VHL | Alkyl/Ether | < 12 atoms | No degradation | N/A | [4] |

| TBK1 | VHL | Alkyl/Ether | 21 atoms | 3 | 96 | [4] |

| TBK1 | VHL | Alkyl/Ether | 29 atoms | 292 | 76 | [4] |

Experimental Protocols

Synthesis of a PROTAC using this compound

This protocol describes a general two-step procedure for synthesizing a PROTAC where one ligand contains a free amine and the other a free thiol.

Materials:

-

This compound

-

Amine-containing POI ligand or E3 ligase ligand

-

Thiol-containing POI ligand or E3 ligase ligand

-

Anhydrous Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA) (if a protecting group is present on the thiol)

-

Reverse-phase HPLC for purification

-

LC-MS and NMR for characterization

Step 1: Reaction of the PFP Ester with an Amine-Containing Ligand

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve the amine-containing ligand (1.0 equivalent) in anhydrous DMF.

-

Add DIPEA (2.0-3.0 equivalents) to the solution.

-

In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.

-

Slowly add the solution of the linker to the amine-containing ligand solution with stirring at room temperature.

-

Monitor the reaction progress by LC-MS. The reaction is typically complete within 1-4 hours.

-

Upon completion, quench the reaction with a small amount of water.

-

Purify the maleimide-PEG16-ligand conjugate by reverse-phase HPLC.

-

Confirm the identity and purity of the product by LC-MS and NMR.

Step 2: Reaction of the Maleimide with a Thiol-Containing Ligand

-

If the thiol group on the second ligand is protected (e.g., with a trityl group), deprotect it according to standard protocols (e.g., using TFA).

-

Dissolve the maleimide-PEG16-ligand conjugate (1.0 equivalent) from Step 1 in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5).

-

Dissolve the thiol-containing ligand (1.2 equivalents) in the same buffer.

-

Add the solution of the thiol-containing ligand to the solution of the maleimide-PEG16-ligand conjugate.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC product by reverse-phase HPLC.

-

Confirm the identity and purity of the final PROTAC by LC-MS and NMR.

Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

Materials:

-

Cultured cells expressing the target protein

-

Complete cell culture medium

-

PROTAC stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Treatment: The following day, treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a desired time period (e.g., 24 hours). Include a vehicle control (DMSO) in each experiment.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with a primary antibody against a loading control to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

Assessment of Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for successful protein degradation. Several biophysical and cell-based assays can be used to evaluate ternary complex formation.

5.3.1. In Vitro Ternary Complex Formation Assays

-

Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics and affinity of the PROTAC to the POI and the E3 ligase, as well as the formation of the ternary complex.[6]

-

Isothermal Titration Calorimetry (ITC): ITC provides thermodynamic information about the binding events, including the stoichiometry of the ternary complex.[6]

-

Fluorescence Polarization (FP): FP assays can be used in a competitive binding format to determine the affinity of the PROTAC for its target proteins and to assess the stability of the ternary complex.

5.3.2. Cell-Based Ternary Complex Formation Assays

-

NanoBRET™/HiBiT Assays: These bioluminescence resonance energy transfer (BRET)-based assays allow for the real-time monitoring of ternary complex formation in living cells.[3]

-

Co-immunoprecipitation (Co-IP): Co-IP followed by Western blotting can be used to demonstrate the PROTAC-dependent interaction between the POI and the E3 ligase in a cellular context.

Visualizing Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental concepts of PROTAC action and the experimental workflow for PROTAC synthesis and evaluation.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Conclusion

This compound is a versatile and valuable tool for the construction of PROTACs. Its heterobifunctional nature, coupled with the beneficial properties of the PEG linker, provides a robust platform for the development of effective protein degraders. The rational design of PROTACs, including the careful selection of the linker, is paramount to achieving potent and selective degradation of disease-relevant proteins. This guide has provided a comprehensive overview of the application of this specific linker, along with detailed experimental protocols to aid researchers in their efforts to advance the field of targeted protein degradation.

References

- 1. precisepeg.com [precisepeg.com]

- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 3. 三重複合体の形成 [promega.jp]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

An In-depth Technical Guide to Maleimide and Pentafluorophenyl (PFP) Ester Reactivity for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of two of the most powerful and widely used chemistries in bioconjugation: maleimide-thiol coupling and pentafluorophenyl (PFP) ester-amine acylation. Understanding the core reactivity, kinetics, stability, and optimal reaction conditions for each functional group is critical for the successful design and synthesis of antibody-drug conjugates (ADCs), PEGylated proteins, fluorescently labeled probes, and other advanced biotherapeutics and research tools.

Section 1: Maleimide (B117702) Chemistry for Thiol-Specific Conjugation

Maleimides are highly valued for their exceptional reactivity and selectivity towards sulfhydryl (thiol) groups, primarily found in the side chains of cysteine residues. This specificity allows for precise, site-directed modification of proteins and peptides, a crucial requirement in modern drug development.[1]

Mechanism of Action: Michael Addition

The conjugation of a maleimide to a thiol proceeds via a Michael addition reaction. The deprotonated thiolate anion acts as a nucleophile, attacking one of the carbon atoms of the maleimide's electron-deficient double bond. This rapid reaction forms a stable, covalent thioether bond.[2][3] The reaction is highly efficient and chemoselective within a specific pH range.[4]

dot

Caption: Mechanism of Maleimide-Thiol Conjugation.

Quantitative Data: Reaction Kinetics and Stability

The efficiency of the maleimide-thiol reaction is highly dependent on pH. The optimal pH range is between 6.5 and 7.5.[4] Below this range, the concentration of the reactive thiolate anion is too low, and above pH 7.5, the maleimide becomes susceptible to competitive reaction with primary amines (like lysine) and hydrolysis of the maleimide ring itself.[5] At pH 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.[5]

While the resulting thioether bond is generally stable, the succinimide (B58015) ring of the adduct is susceptible to two primary degradation pathways: hydrolysis (ring-opening) and a retro-Michael reaction. The retro-Michael reaction can lead to deconjugation, especially in the presence of other thiols like glutathione (B108866) in vivo, which can compromise the efficacy and safety of a biotherapeutic.[3] Strategies like using N-aryl substituted maleimides can accelerate the hydrolysis of the succinimide ring post-conjugation, forming a stable product that is resistant to the retro-Michael reaction.[6]

| Parameter | Value / Condition | Significance | Reference(s) |

| Reaction Type | Michael Addition | Forms a stable thioether bond. | [2] |

| Target Residue | Cysteine (Thiol) | High specificity and site-selectivity. | [1] |

| Optimal pH Range | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability. | [4] |

| Competing Reactions | Ring Hydrolysis, Amine Reaction (>pH 7.5) | Reduces conjugation efficiency and specificity. | [5] |

| Adduct Instability | Retro-Michael Reaction | Can lead to deconjugation in reducing environments. | [3][7] |

| Half-life of Adduct | 3.1 to 258 hours (Thiol Exchange) | Varies significantly based on N-substituents and thiol pKa. | [8] |

| Half-life of Adduct | ~27 hours (N-alkyl, Ring Hydrolysis) | Slower hydrolysis can leave adduct vulnerable to retro-Michael. | [6] |

| Half-life of Adduct | ~1.5 hours (N-aryl, Ring Hydrolysis) | Faster hydrolysis leads to a more stable final product. | [6] |

Experimental Protocol: Protein Labeling with a Maleimide Reagent

This protocol provides a general procedure for conjugating a maleimide-activated molecule to a protein containing cysteine residues.

1. Materials:

-

Protein solution (1-10 mg/mL) in an appropriate buffer.

-

Maleimide-activated reagent.

-

Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer, pH 7.0-7.5, degassed.[4]

-

Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds. Dithiothreitol (DTT) can be used but must be removed before adding the maleimide.

-

Quenching Reagent: L-cysteine or β-mercaptoethanol.

-

Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

-

Purification: Size-exclusion chromatography (SEC) column or dialysis cassette.

2. Procedure:

-

Protein Preparation: Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL. If the buffer contains thiols, they must be removed via dialysis or buffer exchange.

-

Reduction of Disulfides (Optional): If targeting cysteines involved in disulfide bonds, add a 10- to 100-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent.

-

Prepare Maleimide Solution: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to create a 10-100 mM stock solution.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved maleimide reagent to the protein solution while gently stirring or vortexing.[4] The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching (Optional): To stop the reaction and consume any unreacted maleimide, add a quenching reagent like L-cysteine to a final concentration of ~10 mM. Incubate for 15-30 minutes.

-

Purification: Remove excess, unreacted maleimide reagent and byproducts by size-exclusion chromatography or dialysis.

-

Characterization: Analyze the conjugate using SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling (DOL).

dot

Caption: Experimental Workflow for Maleimide Conjugation.

Section 2: PFP Ester Chemistry for Amine-Reactive Labeling

Pentafluorophenyl (PFP) esters are highly efficient amine-reactive reagents used to form stable amide bonds. They are often compared to the more traditional N-hydroxysuccinimide (NHS) esters, over which they offer several key advantages, most notably a greater resistance to hydrolysis.[9][10][11]

Mechanism of Action: Nucleophilic Acyl Substitution

PFP esters react with primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, via a nucleophilic acyl substitution. The electron-withdrawing nature of the pentafluorophenyl group makes the ester's carbonyl carbon highly electrophilic and an excellent leaving group, facilitating the nucleophilic attack by the amine.[9] This reaction proceeds efficiently at a slightly alkaline pH.

dot

Caption: Mechanism of PFP Ester-Amine Conjugation.

Quantitative Data: Reactivity and Hydrolytic Stability

A significant drawback of the commonly used NHS esters is their susceptibility to hydrolysis in aqueous solutions, a competing reaction that reduces conjugation efficiency.[1][12] PFP esters exhibit a markedly lower rate of spontaneous hydrolysis, leading to more efficient and reproducible reactions, particularly in dilute solutions or when working with precious reagents.[9][11][13] Furthermore, kinetic studies have shown PFP esters to have superior reactivity towards amines (aminolysis) compared to NHS esters.

While direct, side-by-side comparisons of second-order rate constants are limited in the literature, one study on active ester polymer brushes found the pseudo-first-order rate constant for aminolysis of a poly(pentafluorophenyl acrylate) to be 2.46 x 10⁻¹ s⁻¹, which was significantly faster than the 3.49 x 10⁻³ s⁻¹ observed for a comparable poly(NHS) active ester.[9]

| Parameter | PFP Ester | NHS Ester (for comparison) | Significance | Reference(s) |

| Reaction Type | Nucleophilic Acyl Substitution | Nucleophilic Acyl Substitution | Forms a highly stable amide bond. | [9] |

| Target Residue | Primary & Secondary Amines (Lysine) | Primary Amines (Lysine) | PFP can also target secondary amines. | [10] |

| Optimal pH Range | 7.2 - 9.0 | 7.2 - 8.5 | PFP esters are effective over a slightly broader and more alkaline range. | [1][13] |

| Hydrolytic Stability | More stable than NHS esters | Prone to hydrolysis | Higher resistance to hydrolysis leads to greater reaction efficiency. | [9][10][11] |

| Hydrolysis Half-life | Not explicitly tabled, but significantly longer than NHS | ~4-5 hours @ pH 7 (0°C)~10 minutes @ pH 8.6 (4°C) | PFP's stability is a key advantage, reducing reagent waste. | [1][14] |

| Aminolysis Rate | Faster than NHS esters | Slower than PFP esters | Faster desired reaction contributes to higher efficiency. | [9] |

Experimental Protocol: Protein Labeling with a PFP Ester Reagent

This protocol provides a general procedure for conjugating a PFP ester-activated molecule to a protein.

1. Materials:

-

Protein solution (1-10 mg/mL).

-

PFP ester-activated reagent.

-

Reaction Buffer: Amine-free buffer such as PBS, HEPES, or sodium carbonate buffer, pH 7.2-8.5.[1][13] Avoid Tris or glycine (B1666218) buffers.

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5-8.0.[1]

-

Solvent: Anhydrous DMSO or DMF.[10]

-

Purification: Size-exclusion chromatography (SEC) column or dialysis cassette.

2. Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.[1]

-

Prepare PFP Ester Solution: PFP esters are moisture-sensitive.[10] Equilibrate the reagent vial to room temperature before opening. Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a stock concentration of 10-100 mM. Do not prepare stock solutions for long-term storage.[1]

-

Conjugation Reaction: Add a 5- to 15-fold molar excess of the dissolved PFP ester to the protein solution while gently vortexing.[1] The final concentration of the organic solvent should ideally be less than 10%.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C for sensitive biomolecules.[1][13]

-

Quenching (Optional): To stop the reaction, add the quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[1]

-

Purification: Remove excess, unreacted PFP ester and the pentafluorophenol (B44920) byproduct using a desalting column (SEC) or dialysis.

-

Characterization: Analyze the conjugate using SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm conjugation and determine the degree of labeling (DOL).

dot

Caption: Experimental Workflow for PFP Ester Conjugation.

References

- 1. benchchem.com [benchchem.com]

- 2. bachem.com [bachem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 9. benchchem.com [benchchem.com]

- 10. broadpharm.com [broadpharm.com]

- 11. broadpharm.com [broadpharm.com]

- 12. researchgate.net [researchgate.net]

- 13. precisepeg.com [precisepeg.com]

- 14. nanocomposix.com [nanocomposix.com]

The Strategic Advantage of PEG Linkers: Enhancing Drug Solubility and Permeability

An In-depth Technical Guide for Drug Development Professionals

The covalent attachment of Polyethylene (B3416737) Glycol (PEG) chains, a process known as PEGylation, has become a cornerstone strategy in pharmaceutical development.[1][2][3] This technique is instrumental in overcoming significant hurdles in drug delivery, particularly the poor aqueous solubility and suboptimal permeability of many promising therapeutic molecules.[4] By modifying a drug's physicochemical properties, PEG linkers can dramatically improve its pharmacokinetic and pharmacodynamic profile, leading to enhanced efficacy and safety.[1][2][3][5] This guide provides a detailed examination of the mechanisms, quantitative effects, and experimental evaluation of PEG linkers in improving the solubility and permeability of therapeutic agents.

Core Mechanisms: How PEG Linkers Improve Drug Properties

PEG is a synthetic, hydrophilic polymer composed of repeating ethylene (B1197577) oxide units.[6][7][8] Its utility in drug delivery stems from its unique properties: it is water-soluble, non-toxic, biocompatible, and generally exhibits low immunogenicity.[5][6][7][9] When attached to a drug molecule, a PEG linker imparts these favorable characteristics to the resulting conjugate.

Enhancing Aqueous Solubility

A primary challenge in drug development is the poor water solubility of many active pharmaceutical ingredients (APIs).[4][10][11][12] This can hinder formulation, reduce bioavailability, and necessitate the use of harsh organic solvents.[13] PEG linkers directly address this issue through their profound hydrophilicity.

-

Hydration Shell Formation : The repeating ether oxygens in the PEG backbone form hydrogen bonds with water molecules, creating a substantial hydration shell around the conjugate.[6] This "stealth" cloud effectively masks the hydrophobic core of the parent drug, leading to a significant increase in its overall water solubility.[1][6]

-

Physicochemical Modification : The addition of a PEG chain increases the hydrophilicity of the molecule, which can be quantitatively measured by a decrease in the LogD value (the distribution coefficient at a specific pH).[14] This shift towards hydrophilicity is a direct indicator of improved aqueous solubility.[14]

Modulating Permeability

The effect of PEGylation on permeability is multifaceted. Permeability, the ability of a drug to pass through biological membranes, is crucial for its absorption and distribution to target sites.

-

Enhanced Permeability and Retention (EPR) Effect : In oncology, PEGylation is a key enabler of passive tumor targeting.[1][15] The vasculature of solid tumors is often disorganized and "leaky," with larger gaps between endothelial cells than in healthy tissue.[1][15] PEGylation increases the hydrodynamic size of a drug, which prevents it from being rapidly cleared by the kidneys and causes it to circulate for longer.[11][12][13] This extended circulation time, combined with the leaky tumor blood vessels, allows the PEGylated drug to preferentially accumulate in the tumor interstitium.[1][15][16]

-

Cell Membrane Interaction : While the increased size from PEGylation can reduce passive diffusion across cell membranes, it can also facilitate penetration in certain contexts.[4] For some molecules, the flexible and hydrophilic nature of the PEG chain can favorably alter interactions with the cell membrane, potentially improving uptake.[4][5] However, in other cases, PEGylation has been used specifically to reduce permeability across certain barriers, such as the blood-brain barrier, to limit off-target effects.[2]

Quantitative Impact of PEGylation on Solubility

The improvement in solubility after PEGylation can be substantial. The magnitude of this effect depends on the properties of the parent molecule and the molecular weight of the attached PEG linker.

| Parent Molecule | PEG Linker Size | Observation | Result | Reference |

| Simvastatin | 6000, 12000, 20000 Da | Phase solubility studies showed a significant increase in water solubility with increasing PEG concentration and molecular weight. | Saturated solubility of the optimal solid dispersion (24.83 µg/mL) was significantly higher than the intact drug (8.74 µg/mL). | [17] |

| PSMA Inhibitor (Flu-1) | PEG4 | The LogD7.4 value, a measure of hydrophilicity, was measured for the parent molecule and its PEGylated version. | The LogD7.4 value decreased from -2.64 for the parent molecule to -4.23 for the PEGylated conjugate, indicating a considerable improvement in water solubility. | [14] |

| Curcumin (B1669340) | Not Specified | The concentration required for a profound inhibitory effect on pancreatic cancer cell growth was compared. | PEGylated curcumin showed a similar inhibitory effect at 5 µM, whereas the parent drug required 20 µM, partly attributed to its enhanced solubility and cellular availability. | [16] |

| Paclitaxel | Not Specified | General observation on the use of hydrophilic polymers for poorly soluble small molecules. | PEG is the most commonly used carrier to enhance the water solubility of hydrophobic drugs like paclitaxel. | [18] |

Experimental Protocols for Evaluation

Assessing the impact of PEG linkers on solubility and permeability requires specific in vitro assays.

Solubility Assessment: PEG Precipitation Assay

This high-throughput method is used to determine the relative solubility of proteins and can be adapted for other molecules. It relies on PEG's ability to act as a precipitant by excluding water molecules from the protein's surface. A more soluble protein will require a higher concentration of PEG to precipitate.

Detailed Methodology:

-

Preparation : Prepare a stock solution of the test molecule in a desired buffer. Prepare several stock solutions of PEG (e.g., 40% w/v) in the same buffer.

-

Titration : In a multi-well plate (e.g., 384-well UV-star microplate), create a gradient of PEG concentrations.[19] This is achieved by dispensing varying ratios of the PEG stock solution and buffer into the wells.[19][20]

-

Addition of Molecule : Add a fixed amount of the test molecule's stock solution to each well, ensuring thorough mixing. The final volume in each well should be kept low (e.g., 10-20 µL) to conserve material.[19]

-

Incubation & Centrifugation : Incubate the plate to allow for equilibration and precipitation. Following incubation, centrifuge the plate to pellet any precipitate.

-

Supernatant Analysis : Carefully transfer the supernatant to a new plate.

-

Quantification : Measure the concentration of the molecule remaining in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry at a characteristic wavelength (e.g., 280 nm for proteins).

-

Data Analysis : Plot the concentration of the soluble molecule against the PEG concentration. The resulting curve can be used to determine a relative solubility index, such as the PEG concentration required to precipitate 50% of the molecule (PEG50). A higher PEG50 value indicates greater solubility.

Permeability Assessment: Caco-2 Cell Assay

The Caco-2 cell line is a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiates to form a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier. This model is the gold standard for in vitro prediction of intestinal drug permeability.[21]

Detailed Methodology:

-

Cell Seeding and Culture : Seed Caco-2 cells onto microporous membrane inserts (e.g., Transwell®) in a multi-well plate. Culture the cells for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer.

-

Monolayer Integrity Test : Before the experiment, assess the integrity of the cell monolayer. This is typically done by measuring the Transepithelial Electrical Resistance (TEER) or by testing the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).

-

Compound Application : Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution). Add the PEGylated test compound to the apical (AP) chamber, which represents the intestinal lumen. The basolateral (BL) chamber, representing the blood side, contains a compound-free buffer.

-

Incubation and Sampling : Incubate the plate at 37°C. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from both the AP and BL chambers.

-

Quantification : Analyze the concentration of the test compound in the samples using a sensitive analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculating Apparent Permeability (Papp) : The apparent permeability coefficient (Papp), in cm/s, is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of drug appearance in the receiver (BL) chamber.

-

A is the surface area of the membrane.

-

C0 is the initial concentration of the drug in the donor (AP) chamber.

-

A higher Papp value indicates greater permeability across the cell monolayer.

Visualizing PEG Linker Mechanisms and Workflows

Diagrams created using Graphviz DOT language illustrate the core concepts and experimental processes.

Caption: Logical workflow of PEGylation to improve drug properties.

Caption: Experimental workflow for a Caco-2 permeability assay.

Caption: PEG linker "Stealth" and EPR effects for tumor targeting.

References

- 1. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 2. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pegylation – in search of balance and enhanced bioavailability | Journal of Medical Science [horkruks.ump.edu.pl]

- 5. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]

- 6. chempep.com [chempep.com]

- 7. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 8. creativepegworks.com [creativepegworks.com]

- 9. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 10. purepeg.com [purepeg.com]

- 11. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 13. purepeg.com [purepeg.com]

- 14. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creativepegworks.com [creativepegworks.com]

- 17. brieflands.com [brieflands.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Yusuf Hamied Department of Chemistry / Sormanni Lab / PEG Solubility Assay · GitLab [gitlab.developers.cam.ac.uk]

- 20. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Crucial Role of PEG Linkers in PROTAC-Mediated Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of two distinct ligands: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2][3] This linker is not a mere spacer but a critical determinant of a PROTAC's efficacy and drug-like properties.[2] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design, offering a unique combination of properties that significantly influence solubility, cell permeability, and the efficiency of target protein degradation.[2][] This guide delves into the mechanism of action of PROTACs featuring PEG linkers, providing quantitative data, detailed experimental protocols, and visual diagrams to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PROTAC Action with PEG Linkers

The fundamental mechanism of a PROTAC is to act as a bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity to form a ternary complex.[5] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[6] The polyubiquitinated protein is then recognized and degraded by the proteasome, while the PROTAC can be recycled to engage another target protein molecule, acting in a catalytic manner.[3][5]

PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer several advantages in this process:

-

Enhanced Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. The hydrophilic nature of PEG linkers, with their ether oxygens acting as hydrogen bond acceptors, significantly improves the water solubility of the entire PROTAC molecule.[5][7][8] This is crucial for their handling, formulation, and bioavailability.

-

Modulated Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion across the lipophilic cell membrane, the flexibility of PEG linkers allows them to adopt folded conformations.[2] This can shield the PROTAC's polar surface area, creating a more compact structure that is more amenable to crossing the cell membrane.[2] However, excessive PEGylation can decrease cellular uptake, necessitating empirical optimization of the PEG chain length.[2]

-

Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are critical for the successful formation of a stable and productive ternary complex.[9] A linker that is too short may create steric hindrance, preventing the POI and E3 ligase from coming together effectively. Conversely, a linker that is too long might lead to an unstable complex with reduced degradation efficiency.[5] The optimal PEG linker length positions the two proteins in a favorable orientation for ubiquitination.[5]

Signaling Pathway of PROTAC-Mediated Degradation

The core mechanism of PROTACs involves hijacking the ubiquitin-proteasome system. The signaling cascade is initiated by the formation of the ternary complex and culminates in the degradation of the target protein.

Quantitative Data on PEG Linker Impact

The length of the PEG linker directly influences the degradation efficiency of a PROTAC. The following tables summarize key quantitative data from studies on PROTACs with varying PEG linker lengths.

Table 1: Impact of PEG Linker Length on BRD4 Degradation [1]

| Linker | DC50 (nM) | Dmax (%) |

| PEG3 | 55 | 85 |

| PEG4 | 20 | 95 |

| PEG5 | 15 | >98 |

| PEG6 | 30 | 92 |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation.

Table 2: Physicochemical and Pharmacokinetic Properties of BRD4-Targeting PROTACs [1]

| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |

| PEG3 | 2.5 | 15 |

| PEG4 | 4.1 | 25 |

| PEG5 | 5.2 | 30 |

| PEG6 | 3.8 | 22 |

Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA).

Key Experimental Protocols

The development and characterization of PROTACs involve a series of critical experiments to assess their efficacy and mechanism of action.

Western Blotting for Target Protein Degradation

This is a fundamental assay to quantify the reduction in the level of the target protein following PROTAC treatment.[10]

Methodology:

-

Cell Culture and Treatment: Plate cells at a suitable density and treat with a range of PROTAC concentrations for a specified duration.

-

Cell Lysis: Harvest and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

-

Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye for visualization.

-

Analysis: Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of degradation.

Ternary Complex Formation Assay using TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.[2][10]

Methodology:

-

Reagents: Use purified, tagged versions of the target protein (e.g., His-tagged) and the E3 ligase (e.g., GST-tagged).

-

Assay Setup: In a microplate, combine the purified proteins with fluorescently labeled antibodies that recognize the respective tags (e.g., anti-His-Europium and anti-GST-Allophycocyanin) in the presence of varying concentrations of the PROTAC.

-

Incubation: Incubate the mixture to allow for complex formation.

-

Measurement: Measure the TR-FRET signal using a plate reader. An increased signal indicates the proximity of the donor and acceptor fluorophores, confirming ternary complex formation.

-

Data Analysis: Plot the TR-FRET signal against the PROTAC concentration to determine the TC50 (half-maximal ternary complex formation concentration).

Cell Permeability Assays

Assessing the ability of a PROTAC to cross the cell membrane is crucial for its in vivo efficacy.

-

Parallel Artificial Membrane Permeability Assay (PAMPA): This assay measures passive diffusion across an artificial membrane.[1] Methodology:

-

A filter plate with a lipid-infused artificial membrane is placed on top of an acceptor plate.

-

The PROTAC solution is added to the donor wells.

-

After incubation, the concentration of the PROTAC in both donor and acceptor wells is measured by LC-MS/MS to calculate the apparent permeability coefficient (Papp).[1]

-

-

Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells to model the intestinal epithelium and assesses both passive and active transport.[1][11] Methodology:

-

Caco-2 cells are cultured on a permeable support to form a monolayer.

-

The PROTAC is added to either the apical or basolateral side.

-

Samples are collected from the opposite side at various time points, and the PROTAC concentration is quantified by LC-MS/MS to determine the Papp value.[1]

-

Experimental Workflow for PROTAC Development

The design and validation of a new PROTAC follows a logical progression of experiments.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. precisepeg.com [precisepeg.com]

- 8. One moment, please... [jenkemusa.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Bifunctional Degraders and Their Components

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bifunctional Degraders